(2-Chloro-4-fluorophenyl)(2-(3,5-dichlorophenyl)morpholino)methanone
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Description
(2-Chloro-4-fluorophenyl)(2-(3,5-dichlorophenyl)morpholino)methanone , often referred to as CFDMM , is a synthetic organic compound. Its chemical structure combines a chloro-fluoro-substituted phenyl ring with a morpholine moiety. The compound belongs to the class of indole derivatives, which have garnered significant interest due to their diverse biological activities .
Synthesis Analysis
The synthesis of CFDMM involves several steps. One common approach is the reaction of 2-chloro-4-fluorophenol with 2-(3,5-dichlorophenyl)morpholine in the presence of suitable reagents and catalysts. The resulting product is CFDMM, characterized by its distinct chemical structure .
Molecular Structure Analysis
The molecular formula of CFDMM is C₁₅H₁₀Cl₃FNO₂ , and its molecular weight is approximately 371.6 g/mol . The compound exhibits a planar geometry due to the conjugation of the phenyl rings and the morpholine group. The chlorine and fluorine atoms contribute to its polarity and reactivity .
Chemical Reactions Analysis
CFDMM can participate in various chemical reactions, including electrophilic substitutions on the phenyl rings. Its reactivity is influenced by the electron-donating and withdrawing groups present in its structure. Researchers have explored its potential as a precursor for the synthesis of other bioactive compounds .
Physical and Chemical Properties Analysis
Safety and Hazards
Future Directions
Researchers should explore the pharmacological potential of CFDMM further. Investigate its interactions with cellular receptors, evaluate its therapeutic applications, and assess its safety profile. Additionally, structural modifications could lead to novel derivatives with enhanced biological activities .
Properties
IUPAC Name |
(2-chloro-4-fluorophenyl)-[2-(3,5-dichlorophenyl)morpholin-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl3FNO2/c18-11-5-10(6-12(19)7-11)16-9-22(3-4-24-16)17(23)14-2-1-13(21)8-15(14)20/h1-2,5-8,16H,3-4,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNANIIJXKJTFFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)C2=C(C=C(C=C2)F)Cl)C3=CC(=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl3FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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